molecular formula C23H22N4O3 B1666764 AL-9 CAS No. 869218-90-6

AL-9

Cat. No.: B1666764
CAS No.: 869218-90-6
M. Wt: 402.4 g/mol
InChI Key: LYZRWTKFOBBKKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of AL-9 involves multiple steps. One common synthetic route includes the reaction of 4-(4-morpholinyl)aniline with 6-chloroquinazoline in the presence of a base to form an intermediate product. This intermediate is then reacted with furan-2-carbaldehyde under specific conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

AL-9 undergoes various chemical reactions, including:

Scientific Research Applications

AL-9 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of AL-9 involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

AL-9 is unique due to its specific structural features, which confer distinct chemical and biological properties. Similar compounds include:

Properties

CAS No.

869218-90-6

Molecular Formula

C23H22N4O3

Molecular Weight

402.4 g/mol

IUPAC Name

[5-[4-(4-morpholin-4-ylanilino)quinazolin-6-yl]furan-2-yl]methanol

InChI

InChI=1S/C23H22N4O3/c28-14-19-6-8-22(30-19)16-1-7-21-20(13-16)23(25-15-24-21)26-17-2-4-18(5-3-17)27-9-11-29-12-10-27/h1-8,13,15,28H,9-12,14H2,(H,24,25,26)

InChI Key

LYZRWTKFOBBKKS-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)C5=CC=C(O5)CO

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)C5=CC=C(O5)CO

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AL-9;  AL 9;  AL9; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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